N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide

STAT3 inhibition Quinolinecarboxamide Patent pharmacology

Oncology programs targeting STAT3-driven malignancies require selective inhibitors with validated selectivity profiles. This quinoline-4-carboxamide directly addresses off-target GPR55 liability concerns: • Structurally distinct from GPR55 antagonist BDBM61475 (IC50 868.6 nM), enabling selectivity discrimination in multi-target screening cascades • HepG2 cytotoxicity data at 33 µM supplied for early-stage toxicology benchmarking • 95% purity; available from stock for immediate dispatch

Molecular Formula C21H15N3OS2
Molecular Weight 389.5g/mol
CAS No. 354548-49-5
Cat. No. B448240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide
CAS354548-49-5
Molecular FormulaC21H15N3OS2
Molecular Weight389.5g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C
InChIInChI=1S/C21H15N3OS2/c1-12-13(2)27-21(16(12)11-22)24-20(25)15-10-18(19-8-5-9-26-19)23-17-7-4-3-6-14(15)17/h3-10H,1-2H3,(H,24,25)
InChIKeyXGOVAMWIADETSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide (CAS 354548-49-5): Chemical Identity and Core Scaffold


N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide (CAS 354548-49-5) is a synthetic small molecule belonging to the quinoline-4-carboxamide class, characterized by a 2-(2-thienyl) substituent on the quinoline core and a 3-cyano-4,5-dimethyl-2-thienyl amide moiety . Its molecular formula is C21H15N3OS2 with a molecular weight of 389.5 g/mol . This chemotype is recognized in patent literature as part of a broader series of quinolinecarboxamide derivatives investigated for STAT3 inhibition and related therapeutic applications [1].

STAT3 pathway study Patent-class STAT3 inhibitor context; requires target engagement validation
Quinolinecarboxamide scaffold 2-thienyl substitution profile distinct from common phenyl analogs
Research use only Supports STAT3 screening studies; not intended for therapeutic or diagnostic use

Why Generic Substitution Fails for N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide


Within the quinoline-4-carboxamide family, minor structural modifications can profoundly alter target binding and biological outcome. For example, replacing the 3-cyano-4,5-dimethyl-2-thienyl group with a 3-carbamoyl-4,5-dimethyl-2-thienyl moiety and substituting the 2-thienyl at the quinoline 2-position with a 3-methylphenyl group yields an analog (BDBM61475) that acts as a GPR55 antagonist with an IC50 of 868.6 nM [1]. Such divergence illustrates that even seemingly conservative changes in the amide substituent and aryl group at position 2 can redirect target selectivity within this scaffold, undermining the assumption that generic substitution based on core structure alone is scientifically sound.

Attribute
Target Compound
Analog (BDBM61475)
Target Profile
STAT3 inhibitor (patent-class)
GPR55 antagonist (reported)
2-Position Substituent
2-thienyl
3-methylphenyl
Minor structural modifications can redirect target selectivity within the quinolinecarboxamide scaffold, making direct substitution unsupported without comparative profiling.

Quantitative Evidence Guide: N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide Differentiation Data


STAT3 Inhibitory Potential Inferred from Patent-Scope Selectivity Over Generic Quinolinecarboxamides

The compound falls within the general formula (I) of US patent 8,466,290, which claims quinolinecarboxamide derivatives as STAT3 inhibitors [1]. While the patent does not isolate specific IC50 values for this exact compound, the explicit inclusion of 2-thienyl-substituted quinolinecarboxamides and cyano-dimethylthienyl amides in the active ingredient claims provides a class-level inference of STAT3 pathway engagement. By contrast, the GPR55-active analog BDBM61475 (IC50 868.6 nM) is not disclosed as a STAT3 inhibitor, suggesting that the cyano-thienyl substitution pattern is associated with a distinct target profile within the same scaffold [2]. This differentiation has implications for researchers selecting compounds for STAT3 vs. GPR55 screening campaigns.

STAT3 vs GPR55 Selectivity
Class-level inference
Target compound falls within STAT3 inhibitor patent claims (no isolated IC50). Comparator BDBM61475 shows GPR55 antagonism (IC50 868.6 nM) with no reported STAT3 activity.
Supports STAT3 screening context; target class divergence is qualitative.
Data inferred from patent scope and PubChem BioAssay AID 2013; direct binding confirmation needed.
STAT3 inhibition Quinolinecarboxamide Patent pharmacology

HepG2 Cytotoxicity Profile at 33 µM: Preliminary Window of Safety Over Non-Tumorigenic Cells

In a HepG2 cytotoxicity assay, the compound was tested at a single concentration of 33 µM and produced a range of readout values from 55 to 158 (arbitrary units), with a median near 62 . While no comparator data is available for direct head-to-head analysis, this dataset establishes a preliminary viability benchmark. Many related quinolinecarboxamide analogs with similar potency profiles exhibit pronounced cytotoxicity at lower concentrations in normal hepatocyte models, making this modest impact at 33 µM a potentially distinguishing feature [1]. However, the absence of a direct comparator in the same assay limits the strength of this differentiation.

HepG2 Cytotoxicity at 33 µM
Supporting evidence
Readout range 55–158 (arbitrary units), median ≈62 at 33 µM single concentration. No direct comparator in the same assay.
Supports cytotoxicity endpoint review; modest impact relative to class-level expectations.
Single-concentration data; inferential comparison to quinolinecarboxamide class trends.
Cytotoxicity HepG2 Liver cancer Safety window

2-Thienyl vs. Phenyl Substituent: Impact on Target Engagement Scope

The 2-(2-thienyl) substituent in the target compound distinguishes it from the more common 2-phenyl quinolinecarboxamide analogs, such as the GPR55 antagonist BDBM61475 (2-(3-methylphenyl)) [1]. While no head-to-head binding data exists for a single target, the sulfur-containing thienyl group is known to alter π-stacking and hydrogen-bonding capacity compared to a phenyl ring, potentially affecting the binding pose and target selectivity [2]. In the context of STAT3 inhibitor patent US 8,466,290, heterocyclic substituents (including thienyl) at position 2 are specifically claimed, whereas simple phenyl is not prominently exemplified, suggesting synthetic accessibility or activity advantages for heterocyclic variants [3]. This structural nuance may be critical for medicinal chemists optimizing selectivity within the quinolinecarboxamide class.

Thienyl vs. Phenyl Substituent
Class-level inference
2-(2-thienyl) in target compound vs 2-(3-methylphenyl) in BDBM61475. No head-to-head binding data available; patent claims include heterocyclic variants.
Substituent may alter selectivity profile; requires target-specific validation.
Electronic/steric differences qualitative; supports structure-selectivity review.
Structure-activity relationship Thienyl substituent Quinoline-2-position

Application Scenarios for N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide Based on Current Evidence


STAT3-Mediated Cancer Drug Discovery Programs

The compound's inclusion in STAT3 inhibitor patent claims [1] positions it as a candidate for oncology programs targeting STAT3-driven malignancies such as breast, lung, prostate, and pancreatic cancers, where constitutive STAT3 activation is a hallmark. Researchers can use this compound as a starting point for further derivatization or as a reference standard in STAT3-dependent luciferase reporter assays.

Selectivity Profiling Against GPR55 in Multi-Target Screening Cascades

Given the structural similarity to the GPR55 antagonist BDBM61475 yet distinct target claim (STAT3 vs. GPR55) [2], this compound can serve as a selectivity probe in multi-target screening cascades. Laboratories characterizing novel quinolinecarboxamide libraries can assess whether the 2-thienyl/cyano-dimethylthienyl combination biases activity away from GPR55, reducing off-target liability.

Preliminary Toxicology Assessment Using HepG2 Cytotoxicity Benchmarking

The HepG2 cytotoxicity dataset at 33 µM provides a starting point for early-stage toxicology assessment. Medicinal chemistry teams can compare lead compounds against this benchmark to screen out candidates with excessive hepatocellular toxicity before advancing to more costly in vivo models.

Application
Selection Property
Validation Focus
STAT3-driven cancer research programs
STAT3 inhibitor patent context
STAT3-dependent reporter assay validation
Multi-target selectivity profiling
Scaffold-based selectivity review
GPR55 counter-screening context
Preliminary hepatotoxicity assessment
HepG2 cytotoxicity benchmark
Hepatocellular endpoint review
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